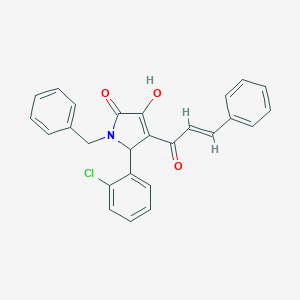
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It is also known as BCCH or benzyl cinnamoyl chlorophenyl hydrazone. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an antitumor agent. In pharmacology, BCCH has been tested for its activity against various bacterial and fungal strains. In biochemistry, this compound has been used as a ligand for the study of metal complexes.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, BCCH may reduce these symptoms.
Biochemical and Physiological Effects:
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antibacterial and antifungal properties. In addition, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as an antitumor agent in human clinical trials. Another direction is to study its activity against other bacterial and fungal strains. Additionally, further research is needed to elucidate its exact mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction between benzaldehyde, cinnamaldehyde, and 2-chlorobenzohydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is around 60%.
Propriétés
Formule moléculaire |
C26H20ClNO3 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
1-benzyl-2-(2-chlorophenyl)-4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H20ClNO3/c27-21-14-8-7-13-20(21)24-23(22(29)16-15-18-9-3-1-4-10-18)25(30)26(31)28(24)17-19-11-5-2-6-12-19/h1-16,24,30H,17H2/b16-15+ |
Clé InChI |
AYRZFHJNKMIXRS-FOCLMDBBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)




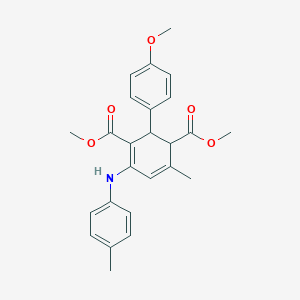

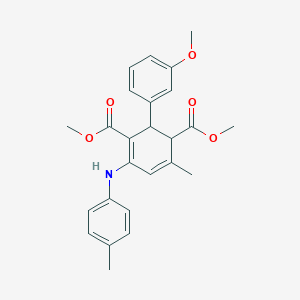
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
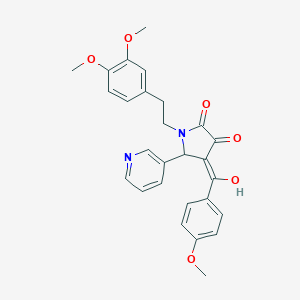
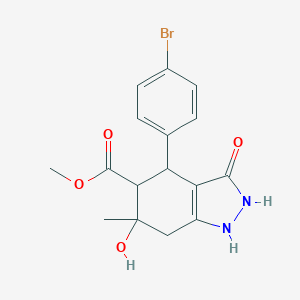

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)